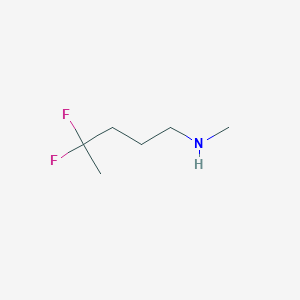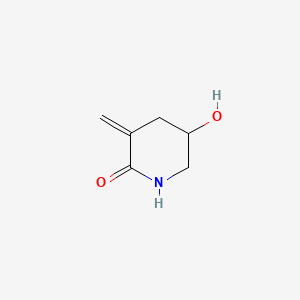![molecular formula C13H20FNO3 B13482274 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13482274.png)
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to a phenyl ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps:
Starting Material: The synthesis begins with 3,5-dimethoxyphenol.
Fluoropropylation: The phenol undergoes an alkylation reaction with 2-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 2-fluoropropoxy-3,5-dimethoxyphenol.
Amination: The resulting product is then subjected to a Mannich reaction with formaldehyde and ammonium chloride to introduce the ethanamine chain, yielding the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropropoxy group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-Chloropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- 2-[4-(2-Methoxypropoxy)-3,5-dimethoxyphenyl]ethan-1-amine
Uniqueness
2-[4-(2-Fluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoropropoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20FNO3 |
|---|---|
Molecular Weight |
257.30 g/mol |
IUPAC Name |
2-[4-(2-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C13H20FNO3/c1-9(14)8-18-13-11(16-2)6-10(4-5-15)7-12(13)17-3/h6-7,9H,4-5,8,15H2,1-3H3 |
InChI Key |
GDMWKKJLCKOYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C=C(C=C1OC)CCN)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
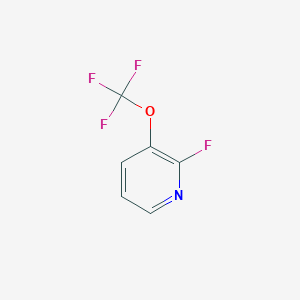
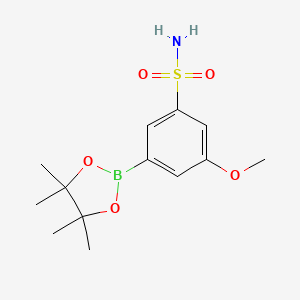
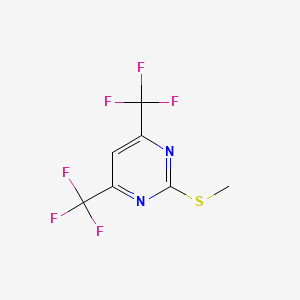
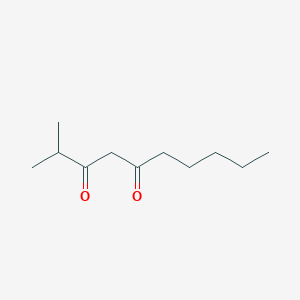
![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)
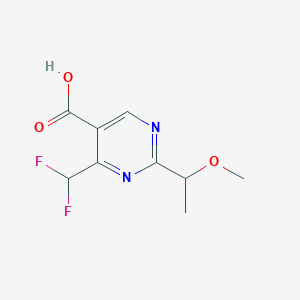

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
